An In-depth Technical Guide to the Physical Properties of 2-Bromo-7-chlorodibenzo[b,d]furan
An In-depth Technical Guide to the Physical Properties of 2-Bromo-7-chlorodibenzo[b,d]furan
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of the halogenated aromatic compound 2-Bromo-7-chlorodibenzo[b,d]furan. Intended for professionals in research and drug development, this document synthesizes available data with established scientific principles to offer a thorough understanding of this compound's physicochemical characteristics. Beyond a mere compilation of data, this guide delves into the experimental methodologies for determining these properties, elucidating the rationale behind the selection of specific techniques. This approach is designed to equip researchers with the practical and theoretical knowledge necessary for the accurate characterization of this and similar halogenated heterocyclic compounds.
Introduction
2-Bromo-7-chlorodibenzo[b,d]furan is a halogenated derivative of dibenzofuran, a heterocyclic aromatic compound. The presence of both bromine and chlorine atoms on the dibenzofuran scaffold results in a molecule with distinct electronic and steric properties, making it a subject of interest in various fields, including materials science and as a potential intermediate in organic synthesis. The dibenzofuran structure is a key component in some organic light-emitting diode (OLED) materials due to its conjugated system that facilitates electron transfer.[1] A precise understanding of its physical properties is paramount for its application and for predicting its behavior in different chemical and biological systems.
This guide provides a detailed examination of the key physical properties of 2-Bromo-7-chlorodibenzo[b,d]furan, including its molecular structure, melting point, boiling point, and solubility. Each property is discussed in the context of the experimental techniques used for its determination, providing a self-validating framework for researchers.
Molecular and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₆BrClO | [2][3] |
| Molecular Weight | 281.54 g/mol | [2] |
| CAS Number | 2355229-03-5 | [2][3] |
| Physical Form | Solid at room temperature | [2][3] |
| Boiling Point | 376.4 ± 22.0 °C at 760 mmHg | [2] |
| Melting Point | Not experimentally determined in available literature. | |
| Solubility | Insoluble in water; expected to be soluble in common organic solvents. |
Experimental Determination of Physical Properties
The accurate determination of physical properties is fundamental to the characterization of any chemical compound. This section outlines the standard, field-proven methodologies for measuring the key physical parameters of a solid organic compound like 2-Bromo-7-chlorodibenzo[b,d]furan.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a crystalline solid, a sharp melting point range (typically <1°C) is indicative of high purity.
Methodology: Capillary Melting Point Determination
This technique is a widely accepted and accessible method for determining the melting point of a solid.
Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Causality Behind Experimental Choices:
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Fine Powdering: Ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting point range.
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Controlled Heating Rate: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate reading.
Boiling Point Determination
The boiling point is another important physical constant that provides information about the volatility of a compound. The reported boiling point of 376.4 ± 22.0 °C at 760 mmHg suggests that this compound has low volatility.
Methodology: Distillation
For a non-volatile solid, the boiling point is typically determined under reduced pressure to prevent decomposition at high temperatures. However, for a preliminary determination, a micro-boiling point method can be employed.
Solubility Assessment
Understanding the solubility of a compound is critical for its purification, formulation, and biological testing. As a halogenated aromatic hydrocarbon, 2-Bromo-7-chlorodibenzo[b,d]furan is expected to be insoluble in water and soluble in non-polar organic solvents.
Methodology: Qualitative and Quantitative Solubility Testing
A systematic approach is used to determine the solubility profile.
Experimental Workflow for Solubility Assessment
Caption: Workflow for the qualitative and quantitative determination of solubility.
Causality Behind Experimental Choices:
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Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be tested to establish a comprehensive solubility profile.
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Equilibrium in Quantitative Analysis: Allowing the solution to equilibrate ensures that the maximum amount of solute has dissolved at that temperature, leading to an accurate determination of the saturation solubility.
Spectroscopic and Structural Characterization
While not strictly physical properties, spectroscopic data are integral to the structural confirmation and characterization of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the substitution pattern of the bromine and chlorine atoms on the dibenzofuran ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. The isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing one bromine and one chlorine atom.
Conclusion
This technical guide has synthesized the available information on the physical properties of 2-Bromo-7-chlorodibenzo[b,d]furan and outlined the standard experimental methodologies for their determination. While some physical constants are documented, further experimental validation, particularly for the melting point and a detailed solubility profile, is recommended for a complete physicochemical characterization. The provided workflows and the rationale behind the experimental choices are intended to serve as a valuable resource for researchers working with this and other halogenated aromatic compounds, ensuring data integrity and reproducibility.
